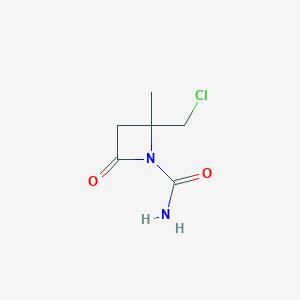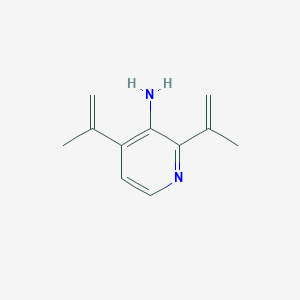
(4-Methylbenzene-1-sulfonyl)(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methylbenzene-1-sulfonyl)(phenyl)methanone is an organic compound that features a sulfonyl group attached to a benzene ring, with a phenyl group attached to the methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylbenzene-1-sulfonyl)(phenyl)methanone typically involves the reaction of 4-methylbenzenesulfonyl chloride with benzene in the presence of a catalyst. The reaction conditions often include the use of a Lewis acid such as aluminum chloride (AlCl₃) to facilitate the electrophilic aromatic substitution reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
(4-Methylbenzene-1-sulfonyl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like bromine (Br₂) in the presence of a Lewis acid catalyst are used for bromination reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Halogenated derivatives, such as brominated benzene compounds.
Scientific Research Applications
(4-Methylbenzene-1-sulfonyl)(phenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (4-Methylbenzene-1-sulfonyl)(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with nucleophilic sites on proteins, potentially inhibiting their activity. The phenyl group may also contribute to the compound’s binding affinity through hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
- (4-Methylphenyl)methanesulfonyl chloride
- 4-Methylbenzenemethanesulfonyl chloride
- p-Methyl-α-toluenesulfonyl chloride
- p-Tolylmethanesulfonyl chloride
Uniqueness
(4-Methylbenzene-1-sulfonyl)(phenyl)methanone is unique due to the presence of both a sulfonyl group and a phenyl group, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds .
Properties
CAS No. |
65240-52-0 |
|---|---|
Molecular Formula |
C14H12O3S |
Molecular Weight |
260.31 g/mol |
IUPAC Name |
(4-methylphenyl)sulfonyl-phenylmethanone |
InChI |
InChI=1S/C14H12O3S/c1-11-7-9-13(10-8-11)18(16,17)14(15)12-5-3-2-4-6-12/h2-10H,1H3 |
InChI Key |
LKVVIMYYNVMXJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-bromophenyl)-4-[2-[(4-bromophenyl)carbamoylamino]ethyl]piperazine-1-carboxamide](/img/structure/B13993364.png)
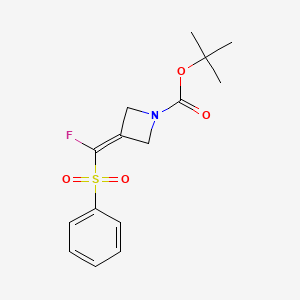
![Diethyl 2-[[4-[(5,7-diacetamidopyrido[3,4-b]pyrazin-3-yl)methyl-methylamino]benzoyl]amino]pentanedioate](/img/structure/B13993391.png)
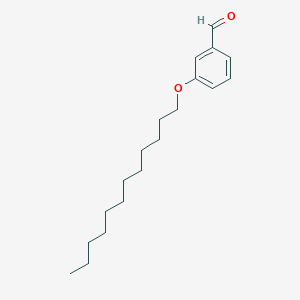
![1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydroisoindol-2-yl]prop-2-en-1-one](/img/structure/B13993400.png)
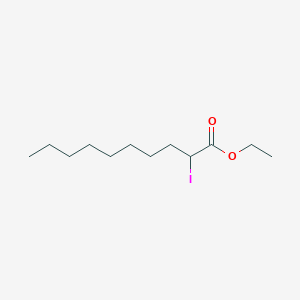
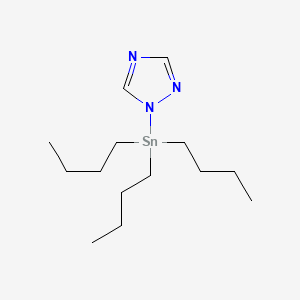
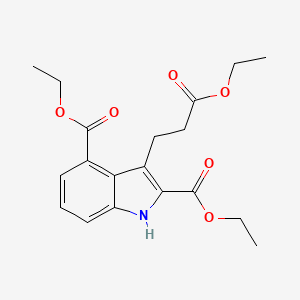
![2-phenyl-3-piperidin-4-yl-3H-imidazo[4,5-b]pyridine](/img/structure/B13993417.png)
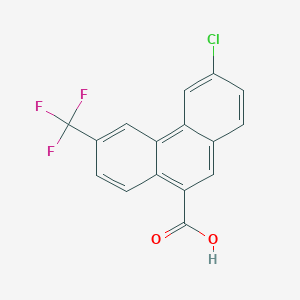
![Propanoic acid, 3-[2-[2-[bis(phenylmethyl)amino]ethoxy]ethoxy]-, 1,1-dimethylethyl ester](/img/structure/B13993431.png)
